2-{Difluoro[(pentadecafluoroheptyl)oxy]methyl}-2,3,3-trifluorooxirane
Description
2-{Difluoro[(pentadecafluoroheptyl)oxy]methyl}-2,3,3-trifluorooxirane is a fluorinated organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of multiple fluorine atoms, which impart significant chemical stability and resistance to degradation. It is used in various scientific research applications due to its distinctive reactivity and potential for forming stable products.
Properties
CAS No. |
596807-60-2 |
|---|---|
Molecular Formula |
C10F20O2 |
Molecular Weight |
532.07 g/mol |
IUPAC Name |
2-[difluoro(1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoroheptoxy)methyl]-2,3,3-trifluorooxirane |
InChI |
InChI=1S/C10F20O2/c11-1(12,2(13,14)4(17,18)7(22,23)24)3(15,16)5(19,20)8(25,26)32-10(29,30)6(21)9(27,28)31-6 |
InChI Key |
GOQJZKHMWAQQJJ-UHFFFAOYSA-N |
Canonical SMILES |
C1(C(O1)(F)F)(C(OC(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{Difluoro[(pentadecafluoroheptyl)oxy]methyl}-2,3,3-trifluorooxirane typically involves the reaction of a suitable epoxide precursor with a fluorinated alcohol under controlled conditions. The reaction is often catalyzed by a strong acid or base to facilitate the formation of the oxirane ring. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of advanced purification techniques, such as distillation and chromatography, is essential to remove impurities and obtain a high-purity product suitable for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
2-{Difluoro[(pentadecafluoroheptyl)oxy]methyl}-2,3,3-trifluorooxirane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluorinated carboxylic acids or ketones.
Reduction: Reduction reactions can yield fluorinated alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other functional groups, leading to a wide range of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to achieve the desired transformation .
Major Products
The major products formed from these reactions include fluorinated carboxylic acids, alcohols, alkanes, and various substituted derivatives. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals .
Scientific Research Applications
2-{Difluoro[(pentadecafluoroheptyl)oxy]methyl}-2,3,3-trifluorooxirane has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex fluorinated compounds and polymers.
Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Explored for its potential use in the development of novel pharmaceuticals with enhanced stability and bioavailability.
Industry: Utilized in the production of specialty chemicals, coatings, and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-{Difluoro[(pentadecafluoroheptyl)oxy]methyl}-2,3,3-trifluorooxirane involves its interaction with specific molecular targets and pathways. The compound’s fluorinated structure allows it to form stable interactions with enzymes, receptors, and other biomolecules, potentially modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other fluorinated epoxides and oxiranes, such as:
- 2,2-Difluoro-2,3-dihydrofurans
- 2,2-Difluoro-2-(fluorosulfonyl)acetate
- 2-Deoxy-2,2-difluoro-D-erythro-pentafuranous-1-ulose-3,5-dibenzoate .
Uniqueness
What sets 2-{Difluoro[(pentadecafluoroheptyl)oxy]methyl}-2,3,3-trifluorooxirane apart is its highly fluorinated structure, which imparts exceptional chemical stability and resistance to degradation. This makes it particularly valuable in applications requiring long-term stability and resistance to harsh conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
